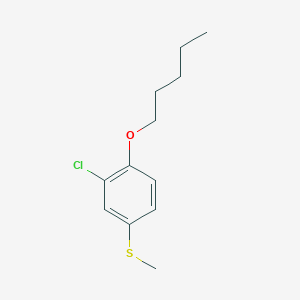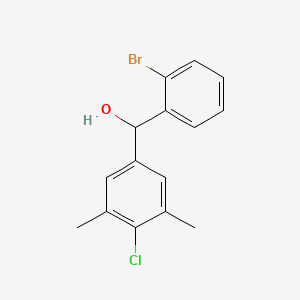
2-(Ethylthio)naphthalene
Descripción general
Descripción
2-(Ethylthio)naphthalene is a useful research compound. Its molecular formula is C12H12S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Ethylthio)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Ethylthio)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Cell Staining : A study by Karak et al. (2012) developed a naphthalene-based compound as a blue emitting fluorescent probe for Al(III), demonstrating its potential in cell staining studies.
DNA Detection : Tansil et al. (2011) synthesized naphthalene diimide grafted with ethylenedioxythiophene monomer for efficient DNA intercalation, facilitating direct and amplified DNA detection.
Electrochromic Devices : Research by Xu et al. (2013) on bis(ethylenedioxythiophene)naphthalene monomers and corresponding polymers highlighted their application in electrochromic devices due to their good properties and stability.
Photo-Oxidation and Photolysis Studies : Scheirs and Gardette (1997) investigated the photo-oxidation and photolysis of poly(ethylene naphthalate), a material containing naphthalene units, revealing insights into its stability and degradation.
Medical and Sensor Applications : A comprehensive review by Kobaisi et al. (2016) detailed the developments in naphthalene diimides (NDIs) for applications in supramolecular chemistry, sensors, host-guest complexes, ion-channels, gelators, catalysis, and medicinal applications.
Organic Scintillators : Christophorou and Carter (1966) explored 2-ethyl naphthalene as an effective scintillator solvent, highlighting its high density, low volatility, and compatibility with efficient scintillator solutes.
Rotational Dynamics in Liquids : A study by Greenfield et al. (1992) on 2-ethyl naphthalene provided insights into the rotational dynamics and local structure dynamics in liquids.
Catalytic Combustion of Naphthalene : Aranda et al. (2009) demonstrated the use of a ceria catalyst for the total oxidation of naphthalene, achieving high selectivity towards CO2.
Electronic Properties of Naphthalene Derivatives : Research by Iyoda et al. (2001) investigated the π–π interaction and electronic properties of 1,8-bis(ethylenedithiotetrathiafulvalenyl)naphthalene, revealing novel electronic properties in neutral and cationic states.
Anti-Parkinson's Activity of Naphthalene Derivatives : A study by Gomathy et al. (2012) synthesized naphthalene-based acetamide derivatives and evaluated their potential anti-Parkinson's activity.
Propiedades
IUPAC Name |
2-ethylsulfanylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMUSHZWXRIQIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)naphthalene | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














